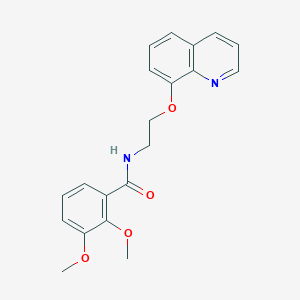
2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Q-VD-OPh is a caspase inhibitor that has been shown to have a wide range of effects on cellular processes, including apoptosis, inflammation, and necrosis. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis of new benzamide derivatives from natural sources, highlighting their potential in inhibiting nitric oxide production, which could have implications for treating inflammatory conditions (Ki Hyun Kim et al., 2009). Another study focused on rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the versatility of related compounds in synthetic chemistry (T. Imamoto et al., 2012).
Antioxidant and Antibacterial Activities
Compounds with quinoline and benzamide moieties have been synthesized and evaluated for their antioxidant and antibacterial activities, showing promise in developing new antimicrobial agents (S. Shankerrao et al., 2013). This indicates a potential application in addressing microbial resistance.
Pharmacological Evaluation
Quinoxalin-2-carboxamides, closely related to the query compound, have been evaluated as serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in designing drugs for gastrointestinal and central nervous system disorders (R. Mahesh et al., 2011).
Catalytic and Material Science Applications
Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have shown good to high activities in ethylene oligomerization, presenting a potential application in polymer synthesis (Kefeng Wang et al., 2009).
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-4-8-15(19(17)25-2)20(23)22-12-13-26-16-9-3-6-14-7-5-11-21-18(14)16/h3-11H,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEPYRDOKLEZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(3-oxo-3-(4-(3-phenylallyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2764353.png)
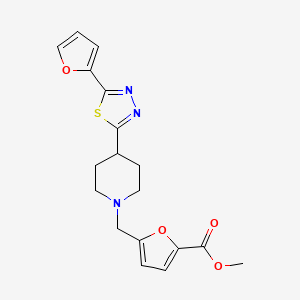
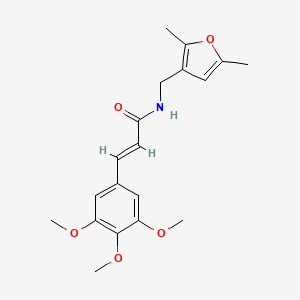
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)
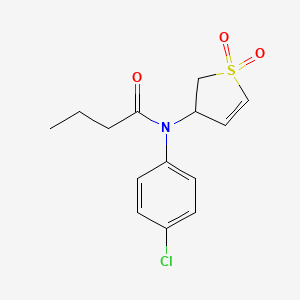
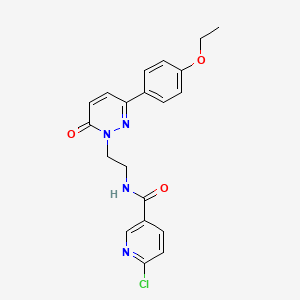
![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)
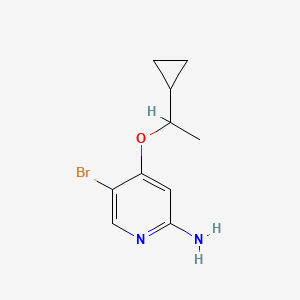
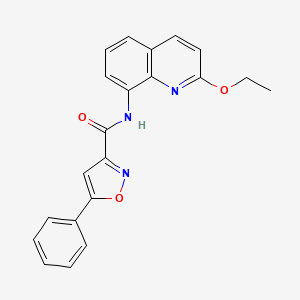
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)
![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid](/img/structure/B2764369.png)
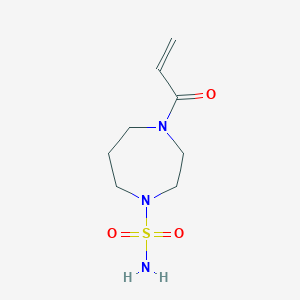
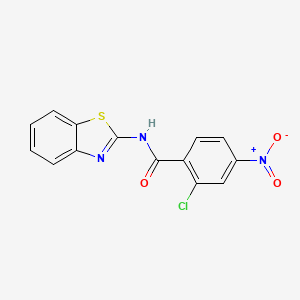
![2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2764376.png)